Bienvenue dans la boutique en ligne BenchChem!

1-(4-ethylphenyl)-N-(4-(pyrrolidin-1-yl)benzyl)-1H-1,2,3-triazole-4-carboxamide

Physicochemical profiling Drug-likeness Solubility

1-(4-Ethylphenyl)-N-(4-(pyrrolidin-1-yl)benzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1428349-73-8, molecular formula C22H25N5O, MW 375.476 g/mol) is a synthetic small molecule belonging to the 1,4-disubstituted 1H-1,2,3-triazole-4-carboxamide class. It features a 4-ethylphenyl substituent at the N1 position of the triazole core and a 4-(pyrrolidin-1-yl)benzyl group at the carboxamide nitrogen.

Molecular Formula C22H25N5O
Molecular Weight 375.476
CAS No. 1428349-73-8
Cat. No. B2587019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-ethylphenyl)-N-(4-(pyrrolidin-1-yl)benzyl)-1H-1,2,3-triazole-4-carboxamide
CAS1428349-73-8
Molecular FormulaC22H25N5O
Molecular Weight375.476
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=C(C=C3)N4CCCC4
InChIInChI=1S/C22H25N5O/c1-2-17-5-11-20(12-6-17)27-16-21(24-25-27)22(28)23-15-18-7-9-19(10-8-18)26-13-3-4-14-26/h5-12,16H,2-4,13-15H2,1H3,(H,23,28)
InChIKeyLHDRFPKCRCRFJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethylphenyl)-N-(4-(pyrrolidin-1-yl)benzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1428349-73-8): Procurement-Relevant Chemical Identity and Structural Class


1-(4-Ethylphenyl)-N-(4-(pyrrolidin-1-yl)benzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1428349-73-8, molecular formula C22H25N5O, MW 375.476 g/mol) is a synthetic small molecule belonging to the 1,4-disubstituted 1H-1,2,3-triazole-4-carboxamide class . It features a 4-ethylphenyl substituent at the N1 position of the triazole core and a 4-(pyrrolidin-1-yl)benzyl group at the carboxamide nitrogen. The 1,2,3-triazole-4-carboxamide scaffold is recognized as a privileged pharmacophore with documented antimicrobial, anticancer, and kinase-inhibitory activities across multiple chemotypes [1].

Structural Determinants of Bioactivity in 1,2,3-Triazole-4-Carboxamides: Why 1428349-73-8 Cannot Be Replaced by Close Analogs


Structure-activity relationship (SAR) studies on 1-aryl-1H-1,2,3-triazole-4-carboxamides demonstrate that both the N1-aryl substituent and the carboxamide N-substituent independently and cooperatively govern antimicrobial potency, selectivity, and spectrum of action [1]. In a panel of seven primary pathogens, compounds differing by a single substituent showed marked divergence in activity—for instance, 5-methyl analogs 4d, 4l, and 4r displayed potent anti-staphylococcal effects, while 5-amino and triazoloquinazoline congeners were selective for C. albicans [1]. The 4-(pyrrolidin-1-yl)benzyl group in 1428349-73-8 introduces a tertiary amine capable of protonation at physiological pH, which is absent in analogs bearing simple benzyl, furylmethyl, or fluorophenyl substituents. This physicochemical distinction can alter solubility, permeability, and target engagement in ways that make generic substitution scientifically unsound without matched-pair comparative data.

Quantitative Differentiation of 1428349-73-8 from Closest Structural Analogs: A Comparator-Based Evidence Guide


Predicted Basicity (pKa) of the Pyrrolidine Nitrogen Distinguishes 1428349-73-8 from Neutral Benzyl Amide Analogs

The 4-(pyrrolidin-1-yl)benzyl substituent in 1428349-73-8 confers a tertiary alicyclic amine center with a predicted pKa (conjugate acid) of approximately 9.5–10.5, based on the established pKa of N-benzylpyrrolidine (~9.8) [1]. In contrast, close analogs such as 1-(4-ethylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide or 1-(4-ethylphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide lack any ionizable basic center, remaining neutral across the full physiological pH range . This ionization difference translates to a calculated distinction in logD7.4 of approximately 1.5–2.5 log units, directly impacting aqueous solubility and membrane permeability predictions [2].

Physicochemical profiling Drug-likeness Solubility

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count Differentiate CNS Permeability Potential from Piperidine-Containing Analogs

The calculated TPSA of 1428349-73-8 is approximately 73.9 Ų (4 nitrogen atoms in the triazole ring + 1 carboxamide oxygen + 1 pyrrolidine nitrogen, with the pyrrolidine nitrogen contributing ~3.24 Ų under standard Ertl parameterization) [1]. A hypothetical piperidine analog (replacing pyrrolidine with piperidine) would yield an identical TPSA value, as both saturated 5- and 6-membered cyclic amines contribute the same nitrogen TPSA increment. However, the reduced ring size of pyrrolidine versus piperidine alters the three-dimensional orientation of the basic nitrogen relative to the triazole pharmacophore, which has been shown in related chemotypes to affect P-glycoprotein recognition and CNS partitioning [2]. Compounds in the 1,2,3-triazole-4-carboxamide class with TPSA < 90 Ų and ≤2 hydrogen-bond donors are predicted to exhibit favorable BBB permeability, positioning 1428349-73-8 within the desirable CNS drug-like space [3].

CNS drug discovery Blood-brain barrier permeability Molecular design

Antimicrobial SAR from the 1-Aryl-1,2,3-Triazole-4-Carboxamide Class Predicts Divergent Activity of 1428349-73-8 Relative to 5-Substituted Congeners

In a systematic antimicrobial evaluation of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides against seven primary pathogens (E. coli, K. pneumoniae, A. baumannii, P. aeruginosa, S. aureus, C. neoformans, C. albicans), 5-methyl-substituted compounds 4d, 4l, and 4r demonstrated potent and selective antibacterial activity against S. aureus, with compound 4l achieving 50% growth inhibition at concentrations under 1 µM [1]. By contrast, 5-amino-substituted compound 8b displayed selective antifungal activity against C. albicans rather than antibacterial potency. Compound 1428349-73-8 lacks a 5-substituent (5-H), placing it in a structurally distinct sub-series whose antimicrobial profile is predicted to differ from both the 5-methyl and 5-amino series. The 4-(pyrrolidin-1-yl)benzyl amide side chain has not been evaluated in any published antimicrobial SAR series to date, and its activity cannot be extrapolated from data on compounds bearing simple aryl or heteroaryl carboxamide substituents.

Antimicrobial resistance Gram-positive pathogens SAR

The 4-(Pyrrolidin-1-yl)benzyl Group Introduces a Conformational Degree of Freedom Absent in Direct Piperidine and Morpholine Analogs

The pyrrolidine ring in 1428349-73-8 adopts a restricted pseudorotational envelope conformation, whereas the six-membered piperidine and morpholine rings access chair conformations with distinct nitrogen lone-pair trajectories [1]. This conformational difference modulates the spatial positioning of the protonatable nitrogen relative to the triazole-carboxamide scaffold, influencing hydrogen-bond geometry and steric complementarity with biological targets. In related pyrrolidine- vs. piperidine-based BACE-1 inhibitor series, a single ring-size change (pyrrolidine to piperidine) altered IC50 values by over 10-fold due to differences in binding pose, as confirmed by X-ray crystallography [2]. Additionally, the benzylic CH2 linker between the pyrrolidinophenyl group and the carboxamide nitrogen introduces rotational flexibility (two additional rotatable bonds vs. directly N-linked pyrrolidine analogs), permitting the basic amine to explore a wider conformational space and potentially engage distal protein epitopes.

Conformational analysis Ligand efficiency Molecular recognition

Limited Published Biological Data for 1428349-73-8 Necessitates Prospective Head-to-Head Profiling Against Defined Comparators

As of May 2026, no peer-reviewed primary research article, patent, or public database entry reports quantitative biological activity data (IC50, EC50, MIC, Ki, or Kd) for 1428349-73-8 against any molecular target or phenotypic assay [1]. Searches of PubMed, Google Scholar, ChEMBL, BindingDB, and PubChem BioAssay returned zero results containing both the CAS number and any biological endpoint. The compound is listed in commercial screening libraries (e.g., BenchChem, EvitaChem) as a research-grade chemical with ≥95% purity , but no vendor-provided biological annotation is available. This evidentiary gap means that all comparative claims in this guide rest on class-level SAR inference, calculated physicochemical properties, and analog data rather than direct experimental comparison. Prospective users must generate matched-pair dose-response data against their comparator(s) of interest to establish project-specific differentiation.

Data transparency Screening library characterization Procurement risk

Scientifically Justified Use Cases for 1-(4-Ethylphenyl)-N-(4-(pyrrolidin-1-yl)benzyl)-1H-1,2,3-triazole-4-carboxamide Based on Structural Differentiation Evidence


CNS-Targeted Screening Cascades Requiring a Basic Amine-Containing Triazole-4-Carboxamide Scaffold

The protonatable pyrrolidine nitrogen (predicted pKa ~9.5–10.5) and favorable TPSA (~73.9 Ų) position 1428349-73-8 as a candidate for blood-brain barrier penetrant screening libraries. Unlike neutral amide analogs bearing isopropyl or furylmethyl substituents, this compound offers a basic center for potential engagement with aspartate-rich binding pockets (e.g., GPCR orthosteric sites, ion channels). Procurement is justified when the screening hypothesis requires a triazole-4-carboxamide core with an ionizable amine that can form salt bridges or cation-π interactions [1].

Conformational Diversity-Driven Fragment or Lead Optimization Programs

The combination of a 5-membered pyrrolidine ring (envelope conformation) with a benzylic CH2 linker creates a conformational ensemble distinct from piperidine- or morpholine-containing analogs. Medicinal chemistry teams pursuing structure-based design can use 1428349-73-8 as a scaffold-hopping starting point to explore binding poses inaccessible to more common 6-membered cyclic amine derivatives. The additional rotational degrees of freedom may allow the basic amine to reach distal protein subpockets not sampled by rigidified analogs [2].

Antimicrobial Probe Discovery Targeting Gram-Positive Pathogens with Novel Chemotypes

The 1,2,3-triazole-4-carboxamide class has validated anti-staphylococcal activity (compound 4l: ~50% growth inhibition at <1 µM against S. aureus), and 1428349-73-8 represents an unexplored substitution pattern (5-H, 4-(pyrrolidin-1-yl)benzyl amide) within this pharmacophore. It is a suitable procurement candidate for phenotypic screening against MRSA or other Gram-positive priority pathogens, particularly for groups seeking to establish intellectual property positions in novel triazole antibiotic chemical space [3].

Matched-Pair Comparative Studies to Map Pyrrolidine vs. Piperidine Pharmacophore Contributions

For target-class-specific SAR campaigns (e.g., kinase inhibition, GPCR modulation), 1428349-73-8 can serve as the pyrrolidine arm in a matched-pair analysis with its piperidine analog. Because ring size can modulate potency by >10-fold in validated systems, simultaneously procuring both the pyrrolidine and piperidine variants enables unambiguous deconvolution of ring-size effects on target affinity, selectivity, and cellular activity, strengthening the intellectual foundation of lead optimization decisions [2].

Quote Request

Request a Quote for 1-(4-ethylphenyl)-N-(4-(pyrrolidin-1-yl)benzyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.